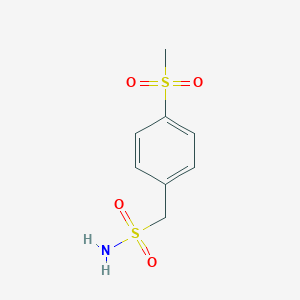
2-bromo-5-(fluoromethoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-(fluoromethoxy)pyridine (2-Br-5-FMP) is an organic compound belonging to the pyridine family of heterocyclic aromatic compounds. It is a colorless, volatile liquid that is soluble in most organic solvents and is used as a reagent in organic synthesis. 2-Br-5-FMP is a versatile intermediate compound that can be used to synthesize a variety of compounds, including aryl halides, amines, and alcohols. It is also used in the synthesis of pharmaceuticals, pesticides, dyes, and other industrial chemicals.
Wirkmechanismus
2-bromo-5-(fluoromethoxy)pyridine is an intermediate compound in the synthesis of a variety of compounds, including aryl halides, amines, and alcohols. It is typically used as a reagent in organic synthesis, where it undergoes a series of reactions to yield the desired product. The reactions typically involve the formation of an intermediate complex, the oxidative addition of the bromine, followed by the reductive elimination of the fluoromethoxybenzene.
Biochemical and Physiological Effects
2-bromo-5-(fluoromethoxy)pyridine is not known to have any significant biochemical or physiological effects. It is not known to be toxic to humans or animals, and it is not known to be a carcinogen or mutagen.
Vorteile Und Einschränkungen Für Laborexperimente
2-bromo-5-(fluoromethoxy)pyridine is a versatile reagent that can be used in a variety of organic synthesis reactions. It is relatively easy to prepare, and it is relatively stable in the presence of air and moisture. However, it is highly flammable and should be handled with care. It is also sensitive to light and should be stored in a cool, dark place.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2-bromo-5-(fluoromethoxy)pyridine. These include further exploration of its use as a catalyst in the synthesis of polymers, as well as its potential use in the synthesis of polymers with specific properties. In addition, further research into its potential applications in the synthesis of pharmaceuticals, pesticides, dyes, and other industrial chemicals is warranted. Finally, further studies into its biochemical and physiological effects may be of interest.
Synthesemethoden
2-bromo-5-(fluoromethoxy)pyridine can be synthesized from the reaction of pyridine with bromine and fluoromethoxybenzene. This reaction is catalyzed by a palladium-based catalyst and is typically carried out in an inert atmosphere. The reaction proceeds through a series of steps, including the formation of an intermediate complex, the oxidative addition of the bromine, followed by the reductive elimination of the fluoromethoxybenzene. The reaction yields a high yield of 2-bromo-5-(fluoromethoxy)pyridine, typically in the range of 90-95%.
Wissenschaftliche Forschungsanwendungen
2-bromo-5-(fluoromethoxy)pyridine has been studied extensively in the context of organic synthesis and has been used to synthesize a variety of compounds, including aryl halides, amines, and alcohols. It has also been used in the synthesis of pharmaceuticals, pesticides, dyes, and other industrial chemicals. In addition, 2-bromo-5-(fluoromethoxy)pyridine has been studied as a potential catalyst for the synthesis of polymers, as well as for its potential use in the synthesis of polymers with specific properties.
Eigenschaften
IUPAC Name |
2-bromo-5-(fluoromethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-6-2-1-5(3-9-6)10-4-8/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOBVSAOVYIWIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OCF)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(fluoromethoxy)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate](/img/structure/B6603476.png)
![benzyl 4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B6603490.png)


![N-(2,4-dimethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B6603518.png)


![2-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B6603546.png)


![rac-2-[(1R,2R)-2-aminocyclopentyl]acetic acid hydrochloride](/img/structure/B6603566.png)